An In-Depth Technical Guide to the Chemical Properties of 1-(4-methylbenzyl)-1H-indole-2,3-dione
An In-Depth Technical Guide to the Chemical Properties of 1-(4-methylbenzyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isatin Scaffold and the Significance of N-Alkylation
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The isatin core, consisting of a fused benzene and pyrrolidine ring system with two carbonyl groups at positions 2 and 3, serves as a privileged structure for the design of novel therapeutic agents.[1] Modifications at the N-1, C-3, and C-5 positions of the isatin ring have led to the development of compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anticonvulsant activities.[1][3][4]
This technical guide focuses on a specific N-substituted derivative, 1-(4-methylbenzyl)-1H-indole-2,3-dione . The introduction of a 4-methylbenzyl group at the N-1 position is a strategic modification aimed at modulating the compound's lipophilicity, steric profile, and potential interactions with biological targets. Understanding the chemical properties of this specific analog is crucial for its potential development in drug discovery programs.
Physicochemical Properties
The fundamental physicochemical properties of 1-(4-methylbenzyl)-1H-indole-2,3-dione are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | Calculated |
| Molecular Weight | 251.28 g/mol | Calculated |
| Appearance | Yellow to orange solid (predicted) | [5] |
| Melting Point | Not available. The melting point of the related N'-[(3Z)-1-(4-Methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide is 256–258 °C.[6] | |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, acetone, and benzene.[5] |
Synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione
The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the acidic N-H proton of isatin, followed by nucleophilic attack on an appropriate benzyl halide.
Experimental Protocol: N-Alkylation of Isatin
This protocol is adapted from established methods for the synthesis of N-substituted isatins.
Materials:
-
Isatin
-
4-Methylbenzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isatin in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of a base like sodium hydride or potassium carbonate to the stirred solution. Continue stirring at 0 °C for 1 hour to ensure complete formation of the isatin anion.
-
Alkylation: To the resulting suspension, add 4-methylbenzyl bromide (typically 1.1-1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up: Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1-(4-methylbenzyl)-1H-indole-2,3-dione.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione.
Spectral Characteristics
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the isatin and the 4-methylbenzyl moieties.
-
Isatin Protons: The four aromatic protons on the isatin core will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with distinct coupling patterns corresponding to their positions on the benzene ring.
-
4-Methylbenzyl Protons:
-
A singlet for the benzylic methylene protons (-CH₂-) is anticipated around δ 4.9-5.7 ppm.[6][9]
-
The four aromatic protons of the 4-methylbenzyl group will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
-
A singlet for the methyl protons (-CH₃) is expected in the upfield region, around δ 2.2-2.3 ppm.[6][9]
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons: Two distinct signals for the C2 and C3 carbonyl carbons of the isatin ring are expected in the highly deshielded region of the spectrum, typically between δ 158 and 184 ppm.[7]
-
Aromatic Carbons: The aromatic carbons of both the isatin and the 4-methylbenzyl groups will resonate in the region of δ 110-150 ppm.
-
Benzylic Carbon: The benzylic methylene carbon (-CH₂-) is expected to appear around δ 43-45 ppm.
-
Methyl Carbon: The methyl carbon (-CH₃) signal will be observed in the upfield region, typically around δ 21 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C2 and C3) of the isatin ring are expected in the region of 1720-1760 cm⁻¹.[7]
-
C-N Stretching: A characteristic C-N stretching vibration should be observable.
-
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H and C=C stretching vibrations will be present in their typical regions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 251.28 g/mol .
-
Fragmentation Pattern: A characteristic fragmentation pattern for N-benzyl isatins involves the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (m/z 91) from the 4-methylbenzyl group and an isatin radical cation.[10]
Chemical Reactivity and Potential for Further Derivatization
The chemical reactivity of 1-(4-methylbenzyl)-1H-indole-2,3-dione is primarily centered around the C3 carbonyl group of the isatin core. This carbonyl group is susceptible to a variety of nucleophilic addition and condensation reactions, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.[1]
Reactions at the C3-Carbonyl Group
-
Condensation Reactions: The C3-carbonyl group can undergo condensation with various active methylene compounds, amines, and hydrazines to form a wide array of derivatives, such as Schiff bases and hydrazones. These reactions have been extensively utilized to generate libraries of biologically active molecules.[3][11]
-
Ring-Opening Reactions: Under certain conditions, the isatin ring can undergo ring-opening reactions, providing access to other classes of indole derivatives.
The presence of the 4-methylbenzyl group at the N-1 position influences the reactivity of the isatin core and provides an additional site for potential chemical modification, although it is generally less reactive than the C3-carbonyl.
Biological Activities and Potential Applications in Drug Discovery
While specific biological data for 1-(4-methylbenzyl)-1H-indole-2,3-dione are limited in the public domain, the broader class of N-benzyl isatin derivatives has demonstrated significant potential in various therapeutic areas.[3]
Anticancer Activity
Numerous studies have reported the cytotoxic and anticancer properties of N-substituted isatin derivatives.[12][13][14] The proposed mechanisms of action are diverse and include:
-
Inhibition of Protein Kinases: Isatin derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: Many isatin-based compounds have been found to induce programmed cell death (apoptosis) in cancer cells.[12]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division.[1]
The introduction of the N-benzyl group has been shown in some cases to enhance the anticancer activity of isatin derivatives.[13] Therefore, 1-(4-methylbenzyl)-1H-indole-2,3-dione represents a promising candidate for further investigation as a potential anticancer agent.
Antimicrobial Activity
Isatin and its derivatives have also been extensively investigated for their antimicrobial properties.[3][4][11] N-benzyl isatin derivatives, in particular, have shown activity against a range of Gram-positive and Gram-negative bacteria.[3] The mechanism of antimicrobial action is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilic nature of the 4-methylbenzyl group may facilitate the transport of the molecule across bacterial cell membranes, potentially enhancing its antimicrobial efficacy.
Conclusion and Future Directions
1-(4-methylbenzyl)-1H-indole-2,3-dione is a synthetically accessible derivative of the versatile isatin scaffold. Its chemical properties, characterized by the reactive C3-carbonyl group, make it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds. Based on the well-documented biological activities of related N-benzyl isatin derivatives, this compound holds significant promise for further exploration in drug discovery, particularly in the areas of oncology and infectious diseases.
Future research should focus on the comprehensive biological evaluation of 1-(4-methylbenzyl)-1H-indole-2,3-dione, including its cytotoxicity against a panel of cancer cell lines and its antimicrobial activity against clinically relevant pathogens. Further derivatization at the C3 position could also lead to the discovery of novel compounds with enhanced potency and selectivity.
References
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- Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. (2021). Molecules, 26(11), 3185.
- SYNTHESIS AND CHARACTERIZATION OF NOVEL SUBSTITUTED-1-(4-SUBSTITUTED BENZYL)-1H-INDOLO (2, 3-B) QUINOXALINE N-BENZYL INDOLE-2,3-DIONE MOIETIES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 1-8.
- Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. (2018). Molecules, 23(11), 2779.
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- Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (2016). Beilstein Journal of Organic Chemistry, 12, 1754-1760.
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